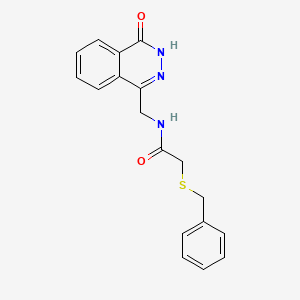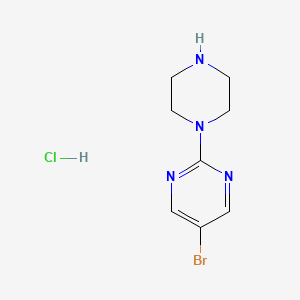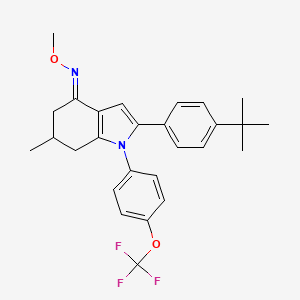
(2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethoxy)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-(Tert-butyl)phenyl)-6-methyl-1-(4-(trifluoromethoxy)phenyl)(5,6,7-trihydroindol-4-ylidene))methyloxime is a useful research compound. Its molecular formula is C27H29F3N2O2 and its molecular weight is 470.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis and Molecular Structure - Research on compounds containing elements like tert-butyl, trifluoromethoxy phenyl groups, and oxime functionalities often focuses on their synthesis and molecular structure characterization. For example, studies on the synthesis of tert-butyl-containing compounds and their characterization provide insights into their stability, reactivity, and potential for further functionalization. These foundational studies are critical for developing new materials or chemical intermediates with specific properties (Sekiguchi et al., 2002).
Photochemical and Thermal Reactions - The photochemical and thermal behavior of compounds structurally related to the target molecule can be of interest. Research in this area explores how light and heat influence the reactivity and transformation of these compounds, which is vital for applications in material science and organic synthesis (Lattes et al., 1982).
Potential Applications
Material Science and Nanotechnology - Compounds with tert-butyl and trifluoromethoxy phenyl groups have been explored for their applications in creating advanced materials. For example, their use in synthesizing nanoparticles and polymers with unique optical and electronic properties is of significant interest. These materials could have applications in electronics, photonics, and as agents for biomedical imaging (Fischer et al., 2013).
Environmental Science - The environmental occurrence, fate, and toxicity of synthetic compounds, including those with phenolic structures similar to the tert-butyl phenyl group, have been studied. Such research aims to understand the environmental impact of these compounds and guide the development of safer chemicals (Liu & Mabury, 2020).
Organic Synthesis - The ability to manipulate molecules containing tert-butyl and trifluoromethoxy groups through various chemical reactions allows for the creation of novel compounds with potential applications in drug development, agrochemicals, and material science. Research in this area focuses on developing new synthetic routes and understanding the underlying mechanisms of these transformations (Dolenc & Plesničar, 1997).
Propriétés
IUPAC Name |
(E)-2-(4-tert-butylphenyl)-N-methoxy-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N2O2/c1-17-14-23(31-33-5)22-16-24(18-6-8-19(9-7-18)26(2,3)4)32(25(22)15-17)20-10-12-21(13-11-20)34-27(28,29)30/h6-13,16-17H,14-15H2,1-5H3/b31-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVGGLXPGYLWAX-UQRQXUALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)C(C)(C)C)C(=NOC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)C(C)(C)C)/C(=N/OC)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B2674881.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2674885.png)
![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)
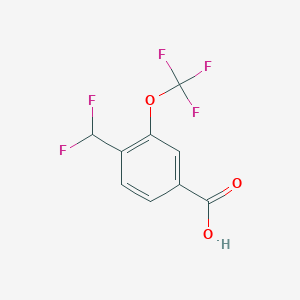
![4-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2674889.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(furan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2674890.png)
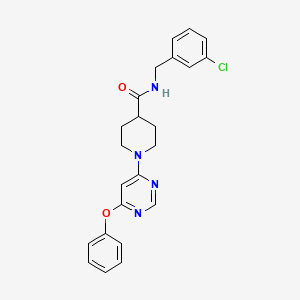

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2674896.png)
![3,3,3-trifluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}propane-1-sulfonamide](/img/structure/B2674897.png)
![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)
![4-cyclobutyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2674899.png)
